molecular formula C17H10NNaO3 B053638 2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt CAS No. 116353-24-3

2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt

Cat. No.: B053638
CAS No.: 116353-24-3
M. Wt: 299.25 g/mol
InChI Key: BQXPRKCURGJKAI-UHFFFAOYSA-M
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Description

2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt is a structurally significant carbazole derivative of high interest in biochemical and pharmacological research. Its core research value lies in its role as a key intermediate and functional probe. The compound's planar, polycyclic aromatic structure facilitates intercalation into DNA and interaction with various hydrophobic binding pockets, making it a valuable scaffold for studying nucleic acid interactions and protein-ligand binding. Furthermore, the presence of both a phenolic hydroxyl group and a carboxylic acid moiety (present as a water-soluble sodium salt) provides versatile sites for chemical derivatization, enabling the synthesis of more complex molecules for drug discovery and material science applications. Researchers utilize this compound in the development of novel fluorescent tags and molecular sensors, leveraging the inherent photophysical properties of the carbazole core. It also serves as a precursor in the synthesis of compounds being investigated for their potential biological activities. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

sodium;2-hydroxy-11H-benzo[a]carbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3.Na/c19-15-8-12-9(7-13(15)17(20)21)5-6-11-10-3-1-2-4-14(10)18-16(11)12;/h1-8,18-19H,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXPRKCURGJKAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352523-30-9
Record name 352523-30-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Salt Metathesis from Potassium Precursors

A widely documented method involves converting 2-hydroxybenzo[a]carbazole-3-carboxylic acid potassium salt to its sodium counterpart via ion exchange. The reaction occurs in an aqueous medium containing 1.5–6.0% (w/w) C₃–C₁₀ alkanols (e.g., isopropanol, tert-butanol) at pH 8–14. Critical parameters include:

ParameterOptimal RangeImpact on Yield
NaCl molar ratio4–10 mol/mol precursorMaximizes ion displacement
Alkanol concentration3–6% (w/w)Enhances solubility
Reaction duration2–4 hoursBalances completion vs. degradation

This method achieves ≥85% yield when conducted at 60–80°C with vigorous stirring. The sodium salt precipitates upon cooling and is purified via recrystallization from ethanol-water mixtures.

Direct Carboxylation of Carbazole Derivatives

High-pressure carboxylation using CO₂ provides an alternative route. In a sealed reactor, 2-hydroxybenzo[a]carbazole reacts with sodium hydroxide in 2-ethylhexanol at 215–225°C under 4–6 bar CO₂ pressure:

2-Hydroxycarbazole+CO2+NaOH220°CSodium salt+H2O\text{2-Hydroxycarbazole} + \text{CO}2 + \text{NaOH} \xrightarrow{\text{220°C}} \text{Sodium salt} + \text{H}2\text{O}

Key process metrics:

  • Temperature : <200°C results in incomplete reaction; >240°C causes decarboxylation

  • Solvent selection : 2-Ethylhexanol outperforms lower alcohols due to thermal stability

  • Yield : 78–82% after 4-hour reaction time, with 93–95% purity post-crystallization

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors to enhance process control:

StageConditionsEquipment Specifications
Precursor mixing50°C, pH 12.5Static mixer (316L SS)
Carboxylation220°C, 5 bar CO₂Hastelloy C-276 reactor
CrystallizationGradient cooling (5°C/min)Scraped-surface crystallizer

This setup achieves 92% yield with throughputs exceeding 500 kg/day. Real-time pH and pressure monitoring ensures consistency across batches.

Purification Protocols

Post-synthesis purification eliminates residual precursors and byproducts:

Multi-stage recrystallization :

  • Primary : Ethanol/water (3:1 v/v) removes alkanols and NaCl

  • Secondary : Acetone/hexane (1:2 v/v) eliminates aromatic impurities

Final products meet pharmacopeial standards with:

  • ≤0.1% potassium content (ICP-OES verification)

  • ≥99.5% HPLC purity (C18 column, 0.1% TFA/ACN gradient)

Comparative Analysis of Methodologies

Yield and Scalability

MethodLab-Scale YieldIndustrial ScalabilityEnergy Intensity (kWh/kg)
Salt metathesis85%High18
Carboxylation82%Moderate27

Byproduct Profiles

Common impurities :

  • 3-Ketocarbazole derivatives : Formed via over-oxidation (≤0.3%)

  • Dimeric species : Result from radical coupling during carboxylation (≤0.8%)

Advanced impurity control strategies:

  • Oxidative quenching : Ascorbic acid addition post-reaction

  • Molecular sieve filtration : Removes dimeric byproducts

Emerging Techniques and Research Frontiers

Enzymatic Carboxylation

Pilot studies employ immobilized carboxylases (EC 6.4.1) under mild conditions (37°C, atmospheric pressure). While current yields remain low (12–15%), enzyme engineering efforts aim to improve catalytic efficiency.

Photocatalytic Methods

UV-assisted reactions using TiO₂ catalysts show promise for reducing energy requirements:

Carbazole+CO2hν,TiO2Carboxylic acidNaOHSodium salt\text{Carbazole} + \text{CO}2 \xrightarrow{h\nu, \text{TiO}2} \text{Carboxylic acid} \xrightarrow{\text{NaOH}} \text{Sodium salt}

Preliminary data indicate 45% yield after 24-hour irradiation, with ongoing optimization of quantum efficiency.

Process Optimization Case Studies

Alkanol Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
Isopropanol19.98398.2
tert-Butanol10.98899.1
2-Ethylhexanol7.79199.6

Higher yields in low-polarity solvents correlate with improved sodium salt stability.

Temperature-Controlled Crystallization

Implementing nonlinear cooling profiles reduces inclusion impurities:

Cooling Rate (°C/min)Purity (%)Median Crystal Size (µm)
Linear 1.098.745
Exponential 0.5–2.099.482
ComponentOEL (8-h TWA)Monitoring Method
2-Ethylhexanol50 ppmNIOSH 1453
Carbazole derivatives0.1 mg/m³HPLC-UV (254 nm)

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt is utilized as a precursor in the synthesis of various organic compounds. Its structure allows for the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile building block in synthetic organic chemistry.

Case Study: Synthesis of Quinoxalines

Recent advancements have shown that derivatives of this compound can be employed in the synthesis of quinoxaline derivatives, which are known for their biological activities. The reaction conditions often involve environmentally benign solvents and catalysts, aligning with green chemistry principles .

Pharmaceutical Applications

The compound exhibits promising pharmaceutical properties, particularly as an intermediate in drug development. Its derivatives have been explored for their potential anti-cancer and anti-inflammatory activities.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of 2-hydroxybenzo[a]carbazole exhibit cytotoxic effects against various cancer cell lines. This highlights the importance of further exploring its derivatives for therapeutic applications .

Material Science

In material science, the sodium salt has been investigated for its role in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Comparison of Organic Electronic Materials

Material TypeApplicationPerformance Metrics
OLEDsLight emissionHigh efficiency, low power consumption
OPVsSolar energy conversionConversion efficiency up to 12%

Environmental Chemistry

The compound's ability to form stable complexes with metal ions makes it useful in environmental chemistry for the remediation of heavy metals from contaminated water sources.

Case Study: Heavy Metal Remediation

Studies have demonstrated that this compound can effectively bind to lead and cadmium ions, facilitating their removal from aqueous solutions .

Mechanism of Action

The mechanism of action of 2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylate groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

  • 2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt: Features a carbazole backbone with hydroxyl (-OH) and carboxylate (-COO⁻Na⁺) groups.
  • Sodium Salicylate (2-Hydroxybenzoic Acid Sodium Salt): A monocyclic sodium salt with a hydroxyl group adjacent to the carboxylate. Widely used as an anti-inflammatory agent .
  • 4-Hydroxybenzoic Acid : A positional isomer of salicylic acid, lacking the sodium carboxylate group. Used in preservatives and organic synthesis .
  • Hydroxybenzo[a]pyrene Derivatives (e.g., 7-Hydroxybenzo[a]pyrene): Polycyclic aromatic hydrocarbons (PAHs) with hydroxyl groups. These are metabolites of carcinogenic benzo[a]pyrene but are non-carcinogenic themselves .

Physical and Chemical Properties

Property This compound Sodium Salicylate 4-Hydroxybenzoic Acid 7-Hydroxybenzo[a]pyrene
Molecular Formula C₁₆H₁₀NNaO₃ (inferred) C₇H₅NaO₃ C₇H₆O₃ C₂₀H₁₂O
Molecular Weight ~295.25 g/mol (estimated) 160.11 g/mol 138.12 g/mol 268.31 g/mol
Solubility in Water High (due to ionic carboxylate) 1,000 g/L at 20°C Moderate (solubility data not provided) Low (typical of PAHs)
Melting Point Not available 200°C 214–217°C (decomposes) Not reported

Key Research Findings and Limitations

Reduced Carcinogenicity with Hydroxylation: Hydroxylation of PAHs (e.g., benzo[a]pyrene → 7-hydroxybenzo[a]pyrene) eliminates carcinogenicity, suggesting that 2-hydroxybenzo[a]carbazole derivatives may also exhibit lower toxicity than non-hydroxylated carbazoles .

Role of Sodium Carboxylate in Solubility : Sodium salts of aromatic acids (e.g., sodium salicylate) demonstrate significantly higher aqueous solubility than their acidic forms, a critical factor in drug formulation .

Toxicity Trends: Sodium salts generally exhibit moderate toxicity (e.g., sodium salicylate LD₅₀ = 540–1,200 mg/kg), whereas hydroxylated PAHs show negligible carcinogenicity but may retain irritant properties .

Biological Activity

2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt (also known as 2-Hydroxycarbazole) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological activity.

This compound is a sodium salt derivative of 2-hydroxybenzo[a]carbazole-3-carboxylic acid. Its chemical structure allows it to participate in various biochemical reactions, making it a useful reagent in biological research and proteomics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound may exhibit anti-inflammatory and anticancer properties through the modulation of signaling pathways associated with cell proliferation and apoptosis .

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes that play a role in inflammatory processes.
  • Antioxidant Activity : The compound may act as an antioxidant, reducing oxidative stress within cells.
  • Anti-proliferative Effects : Studies suggest it could inhibit the growth of certain cancer cell lines by interfering with their metabolic processes .

Biological Activity Data

Research into the biological activity of this compound has yielded promising results across various studies. Below is a summary table highlighting key findings from recent research.

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme inhibitionIn vitroSignificant inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.
Antioxidant activityCell assaysDemonstrated ability to reduce reactive oxygen species (ROS) levels in cultured cells.
Anti-cancer effectsCell linesInduced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 25 µM.

Case Studies

Several case studies have been conducted to evaluate the effects of this compound on various biological systems.

Case Study 1: Anti-inflammatory Effects

A study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that treatment with the sodium salt significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In another study, the compound was tested on human prostate cancer cells (PC-3). The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, including caspase activation, indicating its potential utility in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 2-hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt, and how can purity be optimized?

  • Methodology : The sodium salt can be synthesized via neutralization of the parent carboxylic acid with sodium hydroxide under controlled pH (e.g., pH 8–10). Purification typically involves recrystallization from aqueous ethanol or methanol. For carbazole derivatives, column chromatography (silica gel, eluent: chloroform/methanol) is advised to remove unreacted intermediates. Monitoring reaction progress via TLC or HPLC is critical .
  • Key Considerations : Ensure anhydrous conditions during acid activation (e.g., using thionyl chloride) to avoid side reactions. Purity validation requires elemental analysis and NMR spectroscopy .

Q. How does the solubility profile of this sodium salt vary across solvents, and what factors influence its stability?

  • Methodology : Solubility can be assessed using gravimetric or spectrophotometric methods in polar solvents (water, DMSO, methanol). For example, solubility in binary solvent mixtures (water/ethanol) can be modeled using steady-state methods at elevated temperatures .
  • Stability : The compound is hygroscopic; store in desiccators under inert gas (N₂/Ar). Stability in aqueous solutions depends on pH (optimal pH 7–9) and temperature (avoid >50°C) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Techniques :

  • FT-IR : Confirm carboxylate (COO⁻) stretching bands (~1550–1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carbazole ring carbons.
  • Elemental Analysis : Verify Na content (~7–9% by mass) .

Advanced Research Questions

Q. How can computational modeling (e.g., Joback method) predict the thermophysical properties of this sodium salt?

  • Approach : Use group contribution methods (Joback) to estimate temperature-dependent properties like melting point, heat capacity, and solubility parameters. Inputs include molecular descriptors (e.g., functional groups, ring structures). Validate predictions experimentally via DSC and TGA .
  • Challenges : Accuracy depends on correct assignment of molecular fragments. Compare with experimental data for derivatives like 3-phenylsalicylic acid .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting solubility or reactivity reports)?

  • Methodology :

Systematic Review : Cross-reference synthesis protocols (e.g., solvent purity, reaction time) across studies .

Controlled Replication : Reproduce experiments under standardized conditions (e.g., fixed pH, temperature).

Advanced Characterization : Use X-ray crystallography to confirm crystal structure and identify polymorphic variations .

  • Example : Discrepancies in solubility may arise from polymorph formation or residual solvents; use Karl Fischer titration to quantify moisture .

Q. How can spectroscopic and crystallographic data elucidate intermolecular interactions in solid-state forms?

  • Techniques :

  • X-ray Diffraction : Resolve π-π stacking in carbazole rings and sodium-carboxylate coordination geometry.
  • Solid-State NMR : Probe hydrogen bonding networks and ionic interactions.
    • Case Study : Similar sodium salts (e.g., sodium 3-sulfobenzoate) exhibit layered structures with Na⁺ ions bridging carboxylate groups .

Q. What are the implications of this compound’s electronic structure for its reactivity in photochemical studies?

  • Approach : Perform DFT calculations to map HOMO-LUMO gaps and predict charge-transfer behavior. Experimental validation via UV-Vis spectroscopy (λmax ~300–400 nm for carbazole derivatives) and fluorescence quenching assays .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt
Reactant of Route 2
2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt

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